REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[CH:12]=[CH:11][C:9]([NH2:10])=[CH:8][CH:7]=1)=[O:5])[CH3:2].[CH2:13]([CH2:17][C:18](=O)[CH3:19])[C:14]([CH3:16])=O>S(=O)(=O)(O)O.C(OCC)(=O)C>[CH2:1]([O:3][C:4]([C:6]1[CH:12]=[CH:11][C:9]([N:10]2[C:18]([CH3:19])=[CH:17][CH:13]=[C:14]2[CH3:16])=[CH:8][CH:7]=1)=[O:5])[CH3:2]
|
Name
|
|
Quantity
|
82.6 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
68.5 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)C)CC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
by drying
|
Type
|
CONCENTRATION
|
Details
|
concentrating
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=CC=C(C=C1)N1C(=CC=C1C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |